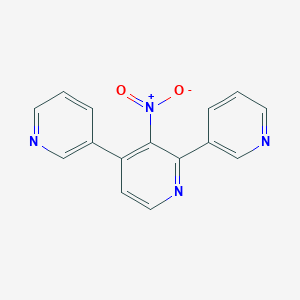
3-Nitro-2,4-dipyridin-3-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitro-2,4-dipyridin-3-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group at the 3-position and additional pyridine rings at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2,4-dipyridin-3-ylpyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . This intermediate can then be further reacted with 2,4-dipyridinyl derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: 3-Nitro-2,4-dipyridin-3-ylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Ammonia (NH₃) or amines in the presence of a base.
Major Products:
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 3-amino-2,4-dipyridin-3-ylpyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
3-Nitro-2,4-dipyridin-3-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
作用機序
The mechanism of action of 3-Nitro-2,4-dipyridin-3-ylpyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro group can participate in redox reactions, while the pyridine rings can engage in π-π stacking and hydrogen bonding interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
3-Nitropyridine: A simpler analog with a single nitro group on the pyridine ring.
2,4-Dipyridinylpyridine: Lacks the nitro group but has similar structural features.
3-Amino-2,4-dipyridin-3-ylpyridine: The reduced form of 3-Nitro-2,4-dipyridin-3-ylpyridine.
Uniqueness: this compound is unique due to the presence of both the nitro group and the additional pyridine rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H10N4O2 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC名 |
3-nitro-2,4-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C15H10N4O2/c20-19(21)15-13(11-3-1-6-16-9-11)5-8-18-14(15)12-4-2-7-17-10-12/h1-10H |
InChIキー |
LMCZFQKNKJWVCN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C(=NC=C2)C3=CN=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


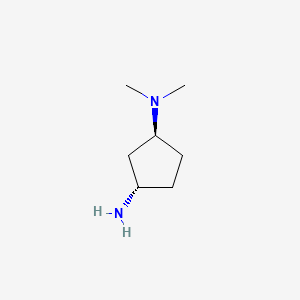

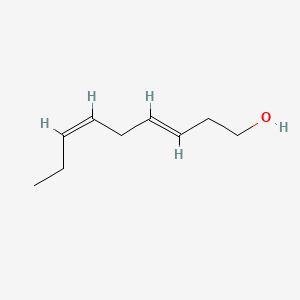

![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
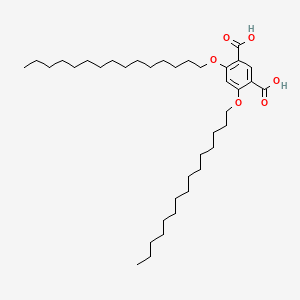
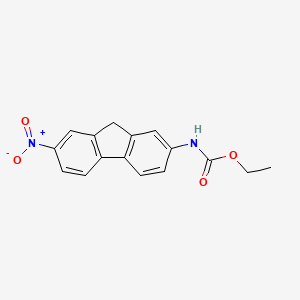
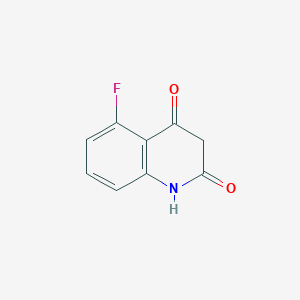
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
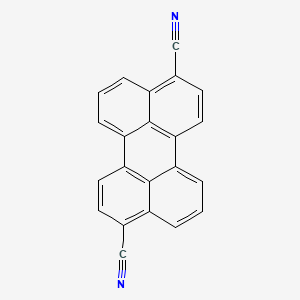

![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)

![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-3-ethylheptan-1-one](/img/structure/B13143916.png)
